5-Fluoro CUMYL-PICA
Overview
Description
It belongs to the class of aminoalkylindole derivatives and is closely related to CUMYL-PICA, which itself is derived from the well-known cannabinoid AM2201 . The addition of a fluorine atom to CUMYL-PICA characterizes 5-fluoro CUMYL-PICA.
Mechanism of Action
Target of Action
5-Fluoro CUMYL-PICA, also known as SGT-67, is a synthetic cannabinoid receptor agonist (SCRA). Its primary targets are the cannabinoid type 1 and type 2 receptors (CB1 and CB2, respectively) . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
This compound interacts with its targets (CB1 and CB2 receptors) by binding to them. Despite CB1 binding affinities differing by over two orders of magnitude (Ki = 2.95-174 nM), all compounds were potent and efficacious CB1 agonists (EC50 = 0.43-4.7 nM), with a consistent rank order for binding and functional activity .
Pharmacokinetics
The pharmacokinetics of this compound involve its clearance and metabolism by human and rat liver microsomes and hepatocytes . In vivo metabolism was prolonged, such that parent compounds remained detectable in rat plasma 24 hours post-dosing . This suggests that the compound has a relatively long half-life in the body, which could potentially lead to prolonged effects.
Result of Action
The interaction of this compound with CB1 and CB2 receptors results in potent cannabimimetic effects . In mice, it was found to induce hypothermia (6°C, 3 mg/kg) through a CB1-dependent mechanism . This suggests that the compound can produce effects similar to those of cannabis, including changes in temperature regulation.
Action Environment
The in vivo elimination of this compound and other synthetic cannabinoids is delayed compared to in vitro modeling, possibly due to sequestration into adipose tissue . This indicates that the compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of fat tissues in the body .
Biochemical Analysis
Biochemical Properties
5-Fluoro CUMYL-PICA acts as a potent agonist for the cannabinoid receptors . It has been found to have a high affinity for CB1 receptors, with an EC50 of <0.1 nM for human CB1 receptors and 0.37 nM for human CB2 receptors .
Cellular Effects
As a synthetic cannabinoid, it is likely to influence cell function by interacting with cannabinoid receptors, which play a key role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to cannabinoid receptors, particularly CB1 . This binding can lead to activation or inhibition of enzymes, changes in gene expression, and other effects at the molecular level .
Temporal Effects in Laboratory Settings
In vitro and in vivo studies suggest that the metabolism of this compound is rapid, but in vivo metabolism was found to be prolonged, with parent compounds remaining detectable in rat plasma 24 hours post-dosing . This suggests that the effects of this compound may change over time in laboratory settings .
Dosage Effects in Animal Models
One study found that it exerted potent cannabimimetic effects in mice, inducing hypothermia at a dosage of 3 mg/kg .
Metabolic Pathways
The primary metabolic pathways for this compound involve phase I oxidative transformations and phase II glucuronidation . The formation of identical metabolites following terminal hydroxylation or dealkylation of the 5-fluoropentyl chain for this compound has been observed .
Transport and Distribution
Given its lipophilic nature, it may be sequestered into adipose tissue .
Subcellular Localization
As a synthetic cannabinoid, it is likely to interact with cannabinoid receptors, which are primarily located on the cell membrane .
Preparation Methods
The synthetic routes for 5-fluoro CUMYL-PICA are not extensively documented. researchers have likely developed various methods to synthesize this compound. Industrial production methods remain proprietary, but they likely involve modifications to existing synthetic pathways.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-fluoro CUMYL-PICA may undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other functional groups.
Oxidation and Reduction Reactions: These transformations could modify the compound’s structure.
Ring-Closure Reactions: Given its indole-based structure, ring-closure reactions may play a role.
Common Reagents and Conditions:
Fluorination: To introduce the fluorine atom, reagents like hydrogen fluoride (HF) or fluorinating agents are likely used.
Reduction/Oxidation: Standard reducing agents (e.g., lithium aluminum hydride) or oxidizing agents (e.g., potassium permanganate) may be employed.
Acid/Base Catalysis: For ring-closure reactions, acid or base catalysts facilitate cyclization.
Major Products:
The major products depend on the specific reaction conditions. Potential products include fluorinated derivatives, reduced forms, or cyclized compounds.
Scientific Research Applications
5-fluoro CUMYL-PICA finds applications in various fields:
Forensic Analysis: Due to its presence in designer drugs, it’s relevant for forensic laboratories.
Pharmacology Research: Investigating its binding affinity to cannabinoid receptors and potential effects.
Neuroscience: Studying its impact on the endocannabinoid system.
Toxicology: Assessing its toxicity and adverse effects.
Comparison with Similar Compounds
5-fluoro CUMYL-PICA shares similarities with other synthetic cannabinoids:
CUMYL-PICA (SGT-56): The non-fluorinated analog of this compound.
5F-CUMYL-PINACA (SGT-25): Another related compound with an indazole-based structure
Properties
IUPAC Name |
1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)indole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O/c1-23(2,18-11-5-3-6-12-18)25-22(27)20-17-26(16-10-4-9-15-24)21-14-8-7-13-19(20)21/h3,5-8,11-14,17H,4,9-10,15-16H2,1-2H3,(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCYQNSYQBCKOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)NC(=O)C2=CN(C3=CC=CC=C32)CCCCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401155696 | |
Record name | 1-(5-Fluoropentyl)-N-(1-methyl-1-phenylethyl)-1H-indole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401155696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1400742-18-8 | |
Record name | 1-(5-Fluoropentyl)-N-(1-methyl-1-phenylethyl)-1H-indole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1400742-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-cumyl-pica | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(5-Fluoropentyl)-N-(1-methyl-1-phenylethyl)-1H-indole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401155696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-FLUORO-CUMYL-PICA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BN4RS63UV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does 5-Fluoro CUMYL-PICA interact with cannabinoid receptors, and what are the downstream effects?
A: this compound exhibits high binding affinity for both cannabinoid receptor type 1 (CB1) and type 2 (CB2) []. This binding leads to the activation of downstream signaling pathways, including the stimulation of [35S]GTPγS binding and inhibition of cAMP production []. These signaling events are similar to those elicited by Δ-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, but this compound demonstrates greater efficacy than THC in these assays [].
Q2: Does this compound produce effects similar to THC in vivo?
A: While the research primarily focuses on in vitro characterization, the study does provide insights into the in vivo effects of this compound. In a mouse drug discrimination assay, this compound substituted for THC, suggesting it likely produces subjective effects similar to cannabis in humans [].
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